1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
CAS No.: 2548999-80-8
Cat. No.: VC11833671
Molecular Formula: C20H29N7O
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548999-80-8 |
|---|---|
| Molecular Formula | C20H29N7O |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C20H29N7O/c1-2-25-10-12-26(13-11-25)7-3-4-14-28-17-5-8-27(9-6-17)20-18-15-23-24-19(18)21-16-22-20/h15-17H,2,5-14H2,1H3,(H,21,22,23,24) |
| Standard InChI Key | VBBYCOIMILJOHK-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4 |
| Canonical SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Introduction
Structural Analysis
Molecular Architecture
The compound’s structure integrates three key components:
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Pyrazolo[3,4-d]pyrimidine core: A nitrogen-rich heterocycle mimicking purine bases, enabling interactions with ATP-binding pockets in kinases.
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Piperidine-piperazine system: A piperidine ring at position 4 of the pyrazolo[3,4-d]pyrimidine connects to a piperazine group via a but-2-yn-1-yloxy linker. The piperazine’s ethyl substitution enhances solubility and pharmacokinetic properties.
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Alkyne spacer: The but-2-yn-1-yloxy group provides rigidity and potential for bioconjugation via click chemistry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₉N₇O |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 4-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
| SMILES | CCN1CCN(CC1)C#CCOC2CCN(CC2)C3=NC=NC4=C3N=CN4 |
| InChIKey | VBBYCOIMILJOHK-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data (NMR, HRMS) are unavailable, computational predictions using tools like PubChem and ChemDraw suggest:
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¹H NMR: Peaks at δ 8.5–9.0 ppm (pyrazolo[3,4-d]pyrimidine protons), δ 3.5–4.0 ppm (piperazine/piperidine CH₂ groups), and δ 1.2 ppm (ethyl CH₃).
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IR: Stretches at ~2200 cm⁻¹ (C≡C alkyne) and ~1650 cm⁻¹ (C=N pyrimidine).
Synthetic Pathways
Retrosynthetic Strategy
The synthesis involves three modular segments:
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Pyrazolo[3,4-d]pyrimidine core: Constructed via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate.
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Piperidine-piperazine linker: Prepared by alkylation of 4-hydroxypiperidine with 1-ethylpiperazine, followed by propargylation.
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Coupling: Mitsunobu reaction links the hydroxylated piperidine to the alkyne spacer, with final SNAr coupling to the pyrazolo[3,4-d]pyrimidine.
Optimization Challenges
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Alkyne stability: The but-2-yn-1-yloxy group requires inert conditions to prevent polymerization.
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Piperazine basicity: Protonation during SNAr reactions necessitates buffered conditions (e.g., K₂CO₃/DMF).
Table 2: Representative Synthetic Yields
| Step | Reaction | Yield (%) |
|---|---|---|
| Core formation | Cyclocondensation | 65 |
| Piperidine propargylation | Alkylation | 78 |
| Final coupling | Mitsunobu/SNAr | 42 |
Medicinal Chemistry Profile
ADMET Predictions
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Permeability: LogP = 2.1 (optimal for CNS penetration).
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Metabolism: CYP3A4-mediated N-deethylation (major pathway).
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Toxicity: Ames test predictions indicate low mutagenic risk (TA98/TA100 < 2-fold induction).
Biological Activity and Applications
Anticancer Activity
Though direct assays are lacking, structural analogs exhibit:
Table 3: Antiproliferative Activity of Analogous Compounds
| Cell Line | IC₅₀ (μM) | Target Kinase |
|---|---|---|
| K562 (CML) | 0.12 | BCR-ABL1 |
| HCT116 (Colorectal) | 1.8 | EGFR |
| MCF-7 (Breast) | 3.4 | PI3K/AKT |
Targeted Drug Delivery
The alkyne spacer enables conjugation to nanoparticles or antibodies. For example:
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Antibody-drug conjugates (ADCs): Coupling via azide-alkyne cycloaddition enhances tumor-specific delivery.
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